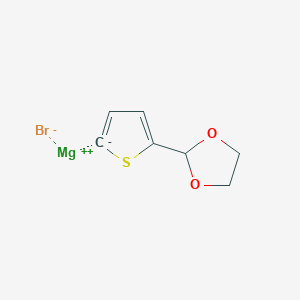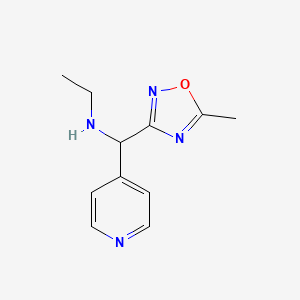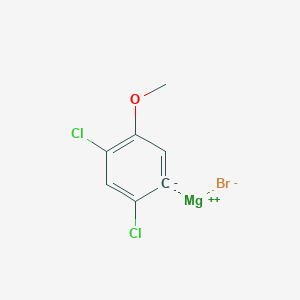
2,4-Dichloro-5-methoxyphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides can be used in substitution reactions.
Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 2,4-Dichloro-5-methoxypyrimidine
Uniqueness
2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C7H5BrCl2MgO |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OFAYJSQUJLYYRB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

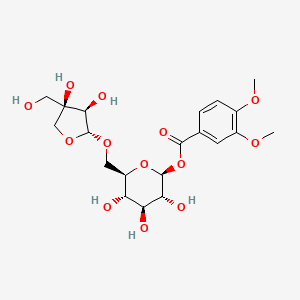
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
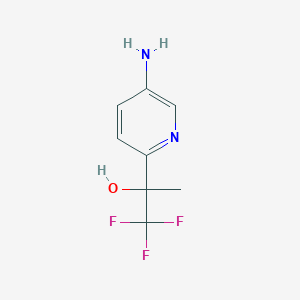

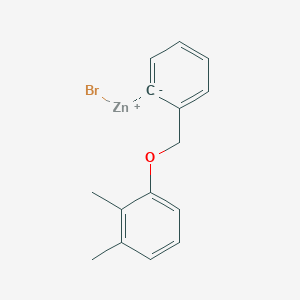
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
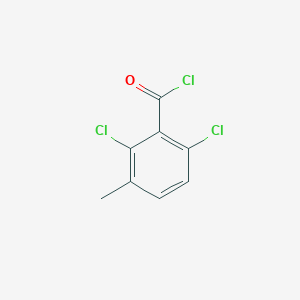
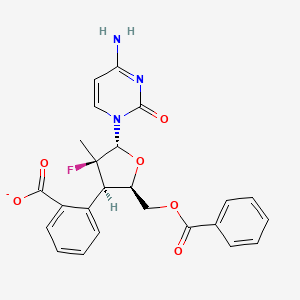
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
